
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione is a heterocyclic compound that features a five-membered imidazolidine ring fused with a cyclopentadiene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with imidazolidine-2,4-dione in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.
Substitution: The compound can participate in substitution reactions where functional groups on the imidazolidine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new alkyl or aryl groups to the compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been studied for their antibacterial, antifungal, and anticancer activities. The ability to modify the imidazolidine ring and cyclopentadiene moiety allows for the design of compounds with specific biological activities.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its incorporation into polymers and other materials can enhance their mechanical and thermal properties, making them suitable for various applications.
Mécanisme D'action
The mechanism of action of 5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazolidine-2,4-dione: A simpler analog without the cyclopentadiene moiety.
Cyclopentadiene derivatives: Compounds that feature the cyclopentadiene ring but lack the imidazolidine structure.
Other imidazolidine derivatives: Compounds with different substituents on the imidazolidine ring.
Uniqueness
5-(Cyclopenta-1,3-dien-1-yl)imidazolidine-2,4-dione is unique due to the combination of the imidazolidine ring and the cyclopentadiene moiety. This fusion imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C8H8N2O2 |
|---|---|
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
5-cyclopenta-1,3-dien-1-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C8H8N2O2/c11-7-6(9-8(12)10-7)5-3-1-2-4-5/h1-3,6H,4H2,(H2,9,10,11,12) |
Clé InChI |
GKHUZZMHVJGISX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C1C2C(=O)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Benzo[d]imidazole-2-carbothiohydrazide](/img/structure/B12823804.png)
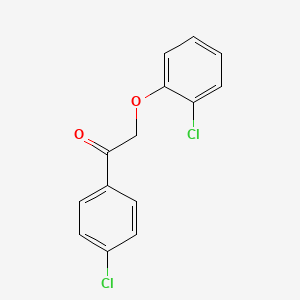
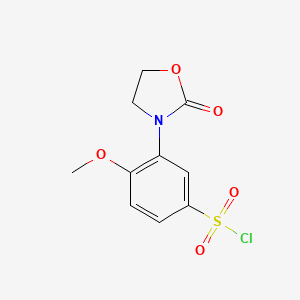
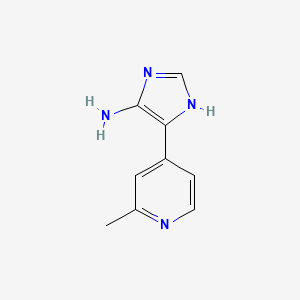
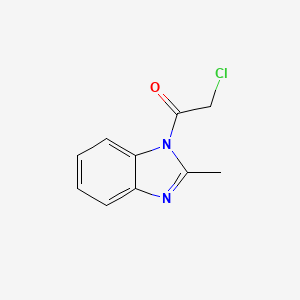
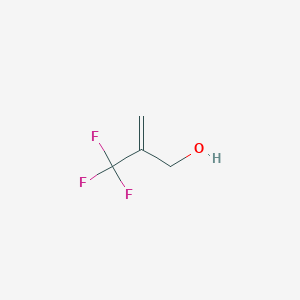
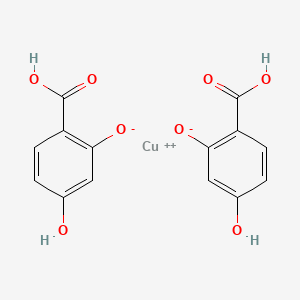


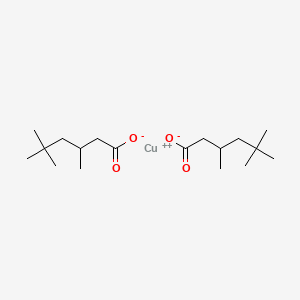
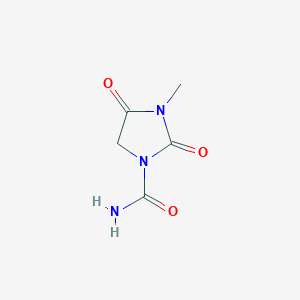
![N-[(3-Fluorophenyl)methyl]-1-[(1r)-1-Naphthalen-1-Ylethyl]piperidine-4-Carboxamide](/img/structure/B12823881.png)


